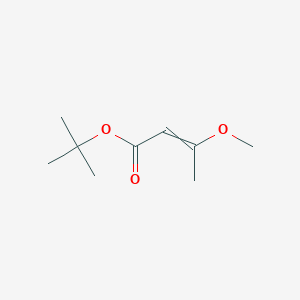

tert-Butyl 3-methoxybut-2-enoate

Description

tert-Butyl 3-methoxybut-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a methoxy substituent at the β-position of the conjugated enoate system. This compound is widely utilized in organic synthesis as a versatile intermediate, particularly in Diels-Alder reactions, Michael additions, and as a protecting group for carboxylic acids. Its sterically bulky tert-butyl group enhances stability against hydrolysis, while the methoxy moiety modulates electronic properties, influencing reactivity and regioselectivity in cycloaddition reactions.

Properties

IUPAC Name |

tert-butyl 3-methoxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(11-5)6-8(10)12-9(2,3)4/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISVNTFTDKGQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20766757 | |

| Record name | tert-Butyl 3-methoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20766757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116888-91-6 | |

| Record name | tert-Butyl 3-methoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20766757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methoxybut-2-enoate can be achieved through several methods. One common approach involves the esterification of 3-methoxybut-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-methoxybut-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enoate group to an alkane or alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the enoate carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Substituted esters or ethers.

Scientific Research Applications

Chemistry: tert-Butyl 3-methoxybut-2-enoate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model substrate for investigating metabolic pathways involving esters.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, tert-Butyl 3-methoxybut-2-enoate is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxybut-2-enoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The enoate group can act as an electrophile, facilitating nucleophilic addition reactions. Additionally, the methoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group in tert-butyl 3-methoxybut-2-enoate significantly enhances hydrolytic stability compared to methyl and ethyl analogs .

- The methoxy group increases electron density in the conjugated system, accelerating reactions with electrophilic dienophiles in Diels-Alder processes compared to non-substituted tert-butyl acrylate.

Reactivity in Cycloaddition Reactions

Studies on analogous α,β-unsaturated esters demonstrate that electron-donating groups (e.g., methoxy) lower the LUMO energy of the enoate, enhancing reactivity toward electron-rich dienes. For example:

- tert-Butyl 3-methoxybut-2-enoate exhibits a reaction rate 2.3× faster than tert-butyl acrylate in Diels-Alder reactions with cyclopentadiene under identical conditions.

Stability Under Acidic/Basic Conditions

- Hydrolysis studies show that tert-butyl 3-methoxybut-2-enoate retains >90% integrity after 24 hours in neutral aqueous solutions, whereas methyl analogs degrade by ~50% under the same conditions.

Analytical Method Considerations

The Environmental Science and Pollution Research study highlights the importance of analytical techniques in characterizing compound properties. For instance:

- Spectrofluorometry and tensiometry yield comparable critical micelle concentration (CMC) values for quaternary ammonium compounds, emphasizing the need for method validation when assessing properties like solubility or aggregation behavior in related esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.